Methyl 5-phenyl-1H-indole-7-carboxylate
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Overview
Description
“Methyl 5-phenyl-1H-indole-7-carboxylate” is a substituted 1H-indole . It can be prepared by the esterification of indole-5-carboxylic acid . It has been found useful for the preparation of inhibitors of CD38, which are useful in the treatment of cancer .
Synthesis Analysis
The synthesis of “Methyl 5-phenyl-1H-indole-7-carboxylate” involves the esterification of indole-5-carboxylic acid . The total synthesis of a similar compound, murrayanine, started with the Japp–Klingemann reaction of phenyldiazonium chloride and 2-hydroxymethylene-5-methylcyclohexanone affording hydrazine. Then, the Fischer indole synthesis of hydrazine using HOAc/HCl under reflux gives 1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole .Chemical Reactions Analysis
“Methyl 5-phenyl-1H-indole-7-carboxylate” may be used as a reactant in several processes, including the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .Scientific Research Applications
Anticancer Immunomodulators
Indole derivatives, including Methyl 5-phenyl-1H-indole-7-carboxylate, may serve as potential anticancer immunomodulators. They can inhibit tryptophan dioxygenase, an enzyme involved in tryptophan metabolism, which is often upregulated in cancer cells to suppress the immune response .
Neuroprotective Agents
These compounds have been studied as inhibitors of botulinum neurotoxin and ITK (interleukin-2-inducible T-cell kinase), suggesting potential applications in neuroprotection and the treatment of neurological disorders .
Antibacterial Agents
The structural framework of indoles allows for the development of novel antibacterial agents. Methyl 5-phenyl-1H-indole-7-carboxylate could be part of new treatments targeting resistant bacterial strains .
Cannabinoid Receptor Ligands
Indoles are known to act as ligands for cannabinoid receptors, with potential therapeutic applications in pain management, inflammation, and other CB2 receptor-mediated conditions .
Antiviral Agents
Research indicates that indole derivatives can inhibit hepatitis C virus NS5B polymerase, suggesting a role for Methyl 5-phenyl-1H-indole-7-carboxylate in antiviral therapies .
Histamine H1-blocking Activity
These compounds may exhibit histamine H1-blocking activity, indicating potential use in allergy treatments and other conditions where histamine response modulation is beneficial .
Plant Growth Regulation
Indole derivatives like indole-3-acetic acid play a role in plant growth and development. Analogues such as Methyl 5-phenyl-1H-indole-7-carboxylate could be explored for agricultural applications to regulate plant growth .
Synthesis of Bioactive Compounds
Indoles serve as key building blocks in the synthesis of various bioactive compounds, including those with antitumor, antimicrobial, and other pharmacological activities .
Safety and Hazards
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .
Mechanism of Action
Target of Action
Methyl 5-phenyl-1H-indole-7-carboxylate, like other indole derivatives, is known to bind with high affinity to multiple receptors
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound likely interacts with multiple biochemical pathways .
Result of Action
The broad range of biological activities associated with indole derivatives suggests that this compound likely has significant effects at the molecular and cellular levels .
properties
IUPAC Name |
methyl 5-phenyl-1H-indole-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)14-10-13(11-5-3-2-4-6-11)9-12-7-8-17-15(12)14/h2-10,17H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSFLYKFAHEEET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)C3=CC=CC=C3)C=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677819 |
Source
|
Record name | Methyl 5-phenyl-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-phenyl-1H-indole-7-carboxylate | |
CAS RN |
860624-96-0 |
Source
|
Record name | Methyl 5-phenyl-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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